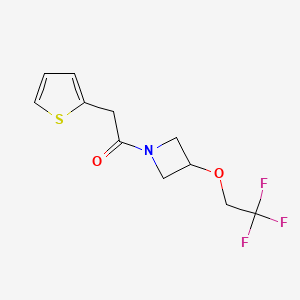![molecular formula C15H15NO4 B2415440 4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid CAS No. 327075-12-7](/img/structure/B2415440.png)
4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid” is a compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 . It is a specialty product used in proteomics research .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters using a radical approach has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)O . Further analysis of the molecule’s structure would require more specific data.Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common chemical reaction involving organoboron compounds like “this compound”. This reaction combines chemically differentiated fragments in electronically divergent processes with a metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 273.28 and a molecular formula of C15H15NO4 . More specific properties such as melting point, boiling point, and solubility would require additional data.Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound can be synthesized through reactions involving furan derivatives and benzoic acid, as illustrated in studies on the Diels–Alder and dehydration reactions of biomass-derived furan and acrylic acid (Mahmoud, Yu, Gorte, & Lobo, 2015). Another example includes the microwave-assisted synthesis of related compounds showing the effectiveness of microwave irradiation in enhancing reaction rates and yields (Sodha, Hirpara, Trivedi, Khatri, & Parikh, 2003).
Chemical Characterization : Research on carbonyl complexes of Chromium, molybdenum, and tungsten with aroyl hydrazone derivatives, including benzoic acid[1-(Furan-2-yl)methylene]hydrazide, provides insights into the characterization of these complexes using spectroscopic techniques (Saleem, Sharma, Mahajan, Sheikh, & Kalsotra, 2012).
Biological and Medicinal Applications
Antimicrobial Activity : Compounds related to 4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid have been explored for their antimicrobial properties. For instance, thiazolidinone derivatives involving furan-2-yl benzoic acids have been screened for antibacterial and antifungal activities, indicating potential medicinal applications (Patel, Patel, & Shah, 2015).
Anti-Leishmanial Activity : Nitroaromatic carboxylic acids and semicarbazones synthesized from furan-2-yl benzoic acid derivatives have shown potential for anti-leishmanial activity, suggesting their use in developing treatments against Leishmania infections (Dias, Lima, Pinheiro, Rodrigues, Donnici, Fujiwara, Bartholomeu, Ferreira, Ferreira, Mendes, Silva, & Alves, 2015).
Acaricidal Activity : A study on octadecanoic acid-3,4-tetrahydrofuran diester and its derivatives, including compounds with benzoic acid and furan ring structures, demonstrated significant acaricidal activity, offering insights into potential applications in pest control (Li, Zhang, Liu, Xing, Peng, Song, Zou, Zhao, Jia, Wan, Yin, Ye, Shi, Zhang, Yue, & Yin, 2022).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound’s involvement in the Suzuki–Miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
properties
IUPAC Name |
4-[3-(5-methylfuran-2-yl)propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10-2-7-13(20-10)8-9-14(17)16-12-5-3-11(4-6-12)15(18)19/h2-7H,8-9H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRWODJLWBNXBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

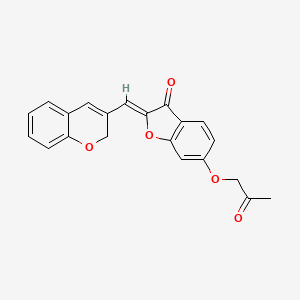
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2415358.png)

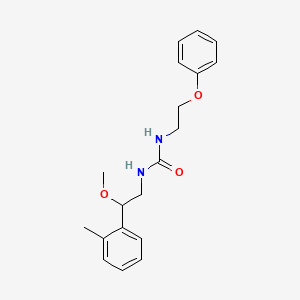

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2415364.png)
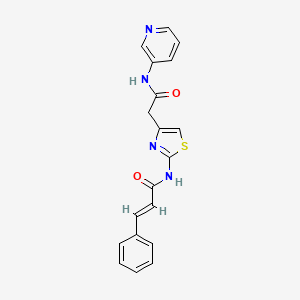
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415367.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2415369.png)

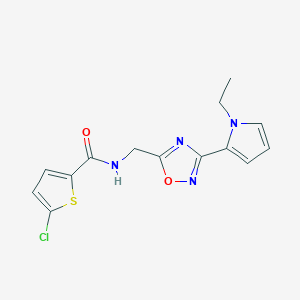
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2415373.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415374.png)
